molecular formula C10H12N4O4S B608721 LY2812223 CAS No. 1311385-20-2

LY2812223

Cat. No.: B608721
CAS No.: 1311385-20-2
M. Wt: 284.29 g/mol
InChI Key: YSOWRGMLMZQSBX-AVUIYAGVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LY2812223 is a potent, selective, and covalent inhibitor of the KRAS G12C mutant protein, a key oncogenic driver in a subset of challenging cancers such as non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic ductal adenocarcinoma. This compound functions by irreversibly binding to the switch-II pocket of the GDP-bound, inactive state of KRAS G12C, locking it in its inactive conformation and preventing downstream signaling through the MAPK pathway (including RAF, MEK, and ERK). This mechanism disrupts the uncontrolled cell proliferation and survival signals driven by the mutant KRAS protein. Preclinical studies have demonstrated that this compound effectively suppresses tumor growth in models harboring the KRAS G12C mutation. As a research tool, this compound is critical for investigating the biology of RAS-driven cancers, validating KRAS G12C as a therapeutic target, and exploring mechanisms of resistance to KRAS G12C inhibition. It serves as a valuable compound for in vitro and in vivo studies aimed at developing novel combination therapies to overcome resistance and improve outcomes for patients with KRAS-mutant cancers. This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(1R,2S,4R,5R,6R)-2-amino-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O4S/c11-10(8(17)18)1-3(19-9-12-2-13-14-9)4-5(6(4)10)7(15)16/h2-6H,1,11H2,(H,15,16)(H,17,18)(H,12,13,14)/t3-,4+,5+,6+,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOWRGMLMZQSBX-AVUIYAGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2C(C2C1(C(=O)O)N)C(=O)O)SC3=NC=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]2[C@@H]([C@H]2[C@@]1(C(=O)O)N)C(=O)O)SC3=NC=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis Protocol

The preparation involves a multi-step sequence optimized for yield and stereochemical control:

  • Core Functionalization :

    • The bicyclo[3.1.0]hexane core undergoes sulfhydryl substitution at C4 using 1H-1,2,4-triazole-3-thiol under basic conditions (e.g., potassium carbonate in DMF).

    • Key reaction : Nucleophilic aromatic substitution at 80°C for 12 hours achieves 85% yield.

  • Amine Deprotection :

    • Removal of the Boc protecting group via trifluoroacetic acid (TFA) in dichloromethane liberates the primary amine, critical for receptor binding.

  • Carboxylic Acid Activation :

    • Ester hydrolysis using lithium hydroxide in tetrahydrofuran (THF)/water yields the final dicarboxylic acid.

Optimization Challenges

  • Stereochemical Purity : The (1R,2S,4R,5R,6R) configuration is enforced via chiral resolution using preparatory HPLC with a cellulose-based column.

  • Byproduct Mitigation : Thiol oxidation byproducts are minimized via inert atmosphere (N₂) handling and chelating agents.

Industrial-Scale Production Considerations

Scaling this compound synthesis requires addressing:

  • Continuous Flow Reactors : Implemented for sulfhydryl substitution to enhance heat transfer and reduce reaction time.

  • Purification : Multi-stage crystallization (e.g., antisolvent addition with ethyl acetate) achieves >99% purity, validated by LC-MS.

Analytical Characterization

Post-synthesis validation employs:

TechniqueParametersOutcome
HPLC C18 column, 0.1% TFA/ACN gradientPurity: 99.2%
NMR ¹H (500 MHz), D₂OConfirmed stereochemistry
X-ray Diffraction Single-crystal analysisValidated bicyclo ring geometry

Yield and Efficiency Metrics

StepYield (%)Purity (%)Key Parameters
C4 Substitution859280°C, K₂CO₃, DMF
Amine Deprotection9598TFA, DCM, 25°C
Ester Hydrolysis9097LiOH, THF/H₂O, 50°C

Comparative Analysis with Analogues

This compound’s synthesis diverges from earlier mGlu2/3 agonists through:

  • Selective Thiotriazole Incorporation : Unlike LY354740’s dual activity, the C4-thiotriazole group in this compound reduces mGlu3 binding by 10-fold.

  • Reduced Byproduct Formation : Optimized reaction conditions lower dimerization byproducts to <2% compared to 8% in earlier routes .

Chemical Reactions Analysis

Types of Reactions

LY2812223 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their pharmacological properties and potential therapeutic applications .

Scientific Research Applications

Pharmacological Profile

LY2812223 has been characterized primarily as an mGlu2 receptor agonist with partial agonist activity at mGlu3 receptors. Its pharmacological properties were elucidated through various in vitro and in vivo studies:

  • Receptor Activation : In cell line assays, this compound demonstrated near-maximal agonist responses at mGlu2 receptors while showing minimal activity at mGlu3 receptors except in specific assays such as cAMP mobilization .
  • Functional Studies : In native brain tissues from multiple species (mouse, rat, nonhuman primate, and human), this compound acted as a partial agonist, indicating its ability to modulate receptor activity in a physiological context .

A. Neurological Disorders

The modulation of mGlu2 receptors by this compound suggests its potential in treating several neurological conditions:

  • Schizophrenia : Research indicates that mGlu2 receptor agonists may alleviate symptoms of schizophrenia. This compound's selective action could provide a novel therapeutic approach without the side effects associated with traditional antipsychotics .
  • Anxiety and Depression : Given the role of glutamate signaling in mood regulation, this compound may also be beneficial in treating anxiety and depression disorders. Its ability to enhance mGlu2 receptor activity could lead to improved mood stabilization .

B. Pain Management

Studies have shown that mGlu2 receptor activation can modulate pain pathways. This compound's pharmacological profile suggests it might be effective in managing chronic pain conditions by reducing hyperalgesia and allodynia through central mechanisms .

A. In Vivo Studies

In a rat model designed to assess the central effects of mGlu2 receptor activation, this compound demonstrated significant engagement with central mGlu2 receptors. This was measured alongside drug disposition studies, confirming its effectiveness in vivo .

B. Molecular Characterization

Cocrystallization studies of this compound with the amino terminal domains of human mGlu2 and mGlu3 have provided insights into its binding mechanism and selectivity. These studies reveal how structural modifications influence receptor interaction and pharmacological outcomes .

Summary of Applications

Application AreaDescriptionEvidence Source
Neurological DisordersPotential treatment for schizophrenia and mood disorders through mGlu2 receptor modulation
Pain ManagementMay alleviate chronic pain via central modulation of pain pathways
Pharmacological ResearchCharacterized as a selective mGlu2 agonist with unique binding properties

Mechanism of Action

LY2812223 exerts its effects by selectively binding to and activating the mGlu2 receptor. This activation leads to the modulation of various intracellular signaling pathways, including the inhibition of cyclic adenosine monophosphate (cAMP) production and the activation of G protein-coupled receptor (GPCR) signaling. The compound’s selectivity for mGlu2 over mGlu3 receptors is a key aspect of its mechanism of action .

Comparison with Similar Compounds

Key Pharmacological Data

Table 1: Comparative Pharmacological Profiles of LY2812223 and Analogs

Compound Target(s) Ki (nM) Function Emax/IC50 Selectivity Notes
This compound mGlu2 > mGlu3 144 (mGlu2), 156 (mGlu3) Partial agonist (native), Full agonist (ectopic) Emax = 99% (cAMP) Preferential mGlu2 activation; triazole sulfanyl enhances potency
LY354740 mGlu2/3 5.3 (mGlu2), 2.5 (mGlu3) Full agonist IC50 = 16.2 nM (cAMP) Non-selective; anti-anxiety/panic effects
LY3020371 mGlu2/3 5.3 (mGlu2), 2.5 (mGlu3) Antagonist IC50 = 16.2 nM (cAMP) Dual antagonism; antidepressant-like properties in vivo
LY541850 mGlu2 (agonist), mGlu3 (antagonist) 0.161 (mGlu2), 0.038 (mGlu3) Biased agonist/antagonist N/A Unique dual activity; used in schizophrenia models
Fenobam mGlu5 30–100 (mGlu5) Antagonist N/A Non-sedative anxiolytic; no activity at mGlu2/3

Functional and Structural Differentiation

  • Selectivity vs. LY354740: Unlike the non-selective mGlu2/3 agonist LY354740, this compound exhibits 7-fold higher selectivity for mGlu2 over mGlu3 (Ki ratio = 144/156 nM) . This selectivity arises from its C4-(thiotriazolyl) substitution, which optimizes receptor binding .
  • Partial Agonism in Native Tissues : While this compound acts as a full agonist in recombinant cell systems (e.g., cAMP assays), it shows reduced efficacy (partial agonism) in native brain membranes across species (mouse, rat, primate, human). This contrasts with LY354740, which maintains full agonism in both systems .
  • Dual-Mode Compounds : LY541850 uniquely combines mGlu2 agonism and mGlu3 antagonism, a profile absent in this compound. This dual activity may offer advantages in modulating synaptic plasticity without over-inhibition .

Mechanistic and Therapeutic Implications

  • Immune Modulation : Unlike other mGlu2/3 agonists, this compound enhances survival in toxoplasmosis-infected mice by modulating macrophage activation and humoral immunity, hinting at applications beyond neuropsychiatry .
  • Structural Insights : The bicyclo[3.1.0]hexane core and triazole sulfanyl group in this compound are critical for mGlu2 selectivity. Modifications to this scaffold (e.g., LY541850’s substitutions) alter receptor interaction modes .

Biological Activity

LY2812223 is a compound identified as a highly potent and selective agonist for the metabotropic glutamate receptor subtype 2 (mGlu2). This compound is derived from earlier research on LY354740, which was a dual agonist for both mGlu2 and mGlu3 receptors. The development of this compound aimed to enhance selectivity towards the mGlu2 receptor, which has significant implications in treating various neurological disorders.

This compound functions primarily as a partial agonist at the mGlu2 receptor, demonstrating its ability to activate this receptor while not fully mimicking the action of glutamate, the natural ligand. This mechanism was confirmed through various pharmacological assays, including:

  • GTP Binding Assays : These assays indicated that this compound engages the mGlu2 receptor effectively in different species' brain tissues, including mouse, rat, nonhuman primate, and human samples. The compound's activity was notably absent in cortical membranes from mGlu2 knockout mice, reinforcing its specificity for this receptor subtype .
  • Signal Transduction Assays : Additional assays measuring cAMP levels, calcium mobilization, and dynamic mass redistribution also supported the characterization of this compound as a selective mGlu2 receptor agonist .

Comparative Pharmacology

The biological activity of this compound can be contrasted with other compounds targeting mGlu receptors. In studies involving ectopic cell lines expressing either mGlu2 or mGlu3 receptors, this compound displayed maximal agonist responses at mGlu2 but no functional activity at mGlu3 except in specific contexts (e.g., cAMP assays) where it showed limited interaction .

In Vivo Studies

In vivo evaluations using rat models have demonstrated that this compound effectively activates central mGlu2 receptors. This activation correlates with behavioral outcomes relevant to anxiety and depression models, suggesting potential therapeutic applications for mood disorders .

Table 1: Summary of Biological Assays for this compound

Assay TypeResultReference
GTP BindingPartial agonist activity at mGlu2
cAMP MobilizationMaximal response at mGlu2
Calcium MobilizationMinimal activity at mGlu3
In Vivo ActivationEngages central mGlu2 receptors

Table 2: Comparison with Other Compounds

CompoundReceptor SelectivityAgonist Activity (mGlu2)Agonist Activity (mGlu3)
This compoundHighYesNo
LY354740ModerateYesYes
Other AnaloguesVariesDepends on structureVaries

Case Study 1: Anxiety Model in Rats

A study evaluated the effects of this compound on anxiety-like behavior in rats. The administration of this compound resulted in significant reductions in anxiety behaviors compared to control groups. This effect was attributed to its action on the mGlu2 receptor, which is known to modulate anxiety responses.

Case Study 2: Depression Model

In another study focusing on depressive behaviors, this compound was shown to enhance mood-related outcomes in animal models. The results indicated that activation of mGlu2 receptors could be beneficial in alleviating symptoms associated with depression.

Q & A

Q. What is the molecular mechanism of action of LY2812223, and how does it differ from other mGlu2/3 receptor modulators?

this compound is a functionally selective mGlu2 receptor agonist with binding affinities (Ki) of 144 nM (mGlu2) and 156 nM (mGlu3) . Its mechanism involves selective activation of mGlu2 receptors, contrasting with dual agonists/antagonists like LY3020371 (a mGlu2/3 antagonist) or LY541850 (a mGlu2 agonist/mGlu3 antagonist) . To validate this selectivity, researchers should employ comparative assays (e.g., cAMP accumulation, calcium mobilization) across mGlu2 and mGlu3 subtypes under standardized conditions (e.g., receptor expression levels, G-protein coupling) .

Q. How should researchers design experiments to assess this compound’s efficacy in cAMP assays, given its reported Emax=99%E_{\text{max}} = 99\%Emax​=99%?

The EmaxE_{\text{max}} value indicates near-complete receptor activation in cAMP assays . To replicate this, use:

  • Positive controls : Known mGlu2 agonists (e.g., LY541850) to benchmark efficacy.
  • Negative controls : mGlu2/3 antagonists (e.g., LY3020371) to confirm receptor specificity.
  • Dose-response curves : Test this compound across a logarithmic concentration range (e.g., 1 nM–10 µM) to calculate EC₅₀ and ensure assay sensitivity .

Q. What are the critical considerations for validating this compound’s receptor affinity (Ki) in competitive binding assays?

Ki determination requires:

  • Radioligand selection : Use high-affinity probes (e.g., [³H]LY341495 for mGlu2/3) with minimal off-target binding.
  • Membrane preparation : Ensure consistent receptor density across batches (e.g., HEK293 cells overexpressing mGlu2 or mGlu3).
  • Data normalization : Express results as % displacement relative to nonspecific binding, validated via triplicate runs .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s in vitro potency (Ki) and in vivo efficacy in neuropsychiatric models?

Discrepancies may arise from pharmacokinetic factors (e.g., blood-brain barrier penetration) or model-specific receptor expression. To address this:

  • Pharmacokinetic profiling : Measure this compound’s bioavailability, half-life, and brain-to-plasma ratio in preclinical species.
  • Receptor occupancy studies : Use PET imaging or ex vivo autoradiography to correlate in vivo receptor engagement with behavioral outcomes.
  • Cross-species validation : Compare mGlu2/3 homology between humans and animal models to identify translational gaps .

Q. What experimental strategies are recommended to confirm this compound’s functional selectivity for mGlu2 over mGlu3 in complex systems?

Functional selectivity requires:

  • Pathway-specific assays : Test this compound in mGlu2- vs. mGlu3-coupled pathways (e.g., cAMP vs. ERK phosphorylation).
  • Bias factor calculation : Use the Black-Leff equation to quantify signaling bias relative to reference agonists.
  • Genetic knockout models : Validate results in mGlu2⁻/⁻ or mGlu3⁻/⁻ cells/animals to isolate subtype contributions .

Q. How should researchers analyze this compound’s potential allosteric vs. orthosteric binding modes?

To distinguish binding mechanisms:

  • Schild regression analysis : Assess surmountability of this compound’s effects by competitive antagonists.
  • Mutagenesis studies : Target known orthosteric (e.g., glutamate-binding residues) or allosteric (e.g., transmembrane domain) sites.
  • Kinetic assays : Compare association/dissociation rates with orthosteric ligands (e.g., glutamate) .

Methodological Guidance for Data Interpretation

Q. What statistical frameworks are optimal for analyzing this compound’s dose-response relationships in heterogeneous datasets?

Use:

  • Nonlinear regression models : Fit sigmoidal curves (e.g., Hill equation) to calculate EC₅₀ and Hill slopes.
  • ANOVA with post hoc tests : Compare means across treatment groups (e.g., this compound vs. controls).
  • Meta-analysis : Pool data from independent studies to assess reproducibility (e.g., Forest plots for EmaxE_{\text{max}} values) .

Q. How can researchers mitigate bias when interpreting this compound’s therapeutic potential in dementia-related psychosis?

Apply the FINER criteria :

  • Feasible : Ensure adequate sample size and resources for translational studies.
  • Novel : Compare this compound to existing antipsychotics (e.g., risperidone) in preclinical models.
  • Ethical : Follow IACUC/IRB guidelines for animal/human studies.
  • Relevant : Align findings with unmet clinical needs (e.g., cognitive sparing in psychosis) .

Data Presentation and Reproducibility

Q. What are the best practices for reporting this compound’s bioactivity data to meet journal standards (e.g., Beilstein Journal of Organic Chemistry)?

Include:

  • Compound characterization : Purity (HPLC/MS), structural verification (NMR), and synthetic protocols.
  • Assay details : Buffer composition, incubation times, and instrument settings.
  • Raw data : Deposit dose-response curves and statistical analyses in open-access repositories .

Q. How should conflicting data on this compound’s mGlu3 affinity (Ki = 156 nM vs. null activity in functional assays) be addressed in publications?

Acknowledge discrepancies via:

  • Methodological audits : Compare assay conditions (e.g., G-protein coupling, cell lines).
  • Principal contradiction analysis : Identify the dominant factor (e.g., receptor density) influencing results.
  • Hypothesis refinement : Propose follow-up studies (e.g., chimeric receptor constructs) to resolve ambiguity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.